molecular formula C15H14 B1345522 2,7-Dimethyl-9h-fluorene CAS No. 2851-80-1

2,7-Dimethyl-9h-fluorene

Cat. No.: B1345522
CAS No.: 2851-80-1
M. Wt: 194.27 g/mol
InChI Key: KRPHZIRPXLJJIZ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-9H-fluorene: is an organic compound with the molecular formula C15H14 . It is a derivative of fluorene, characterized by the presence of two methyl groups at the 2 and 7 positions on the fluorene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-9H-fluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydrofluorene derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the fluorene ring using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

2,7-Dimethyl-9H-fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,7-Dibromo-9,9-dimethylfluorene
  • 2,7-Diiodofluorene
  • 2,7-Dichlorofluorene

Comparison: 2,7-Dimethyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its halogenated counterparts, it exhibits different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2,7-dimethyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)14/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPHZIRPXLJJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182733
Record name 2,7-Dimethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2851-80-1
Record name 2,7-Dimethylfluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC407703
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dimethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dimethyl-9H-fluorene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXU7QRC6SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 2,7-dimethylfluorenone (7.0 g, 32.8 mmol), methanol (100 mL), ethyl acetate (50 mL), acetic acid (20 mL) and palladium hydroxide (20% on carbon, water content 44.43%, 0.5g) was hydrogenated in a shaker at 26 psi of hydrogen for 4 hr. The reaction was monitored by TLC (silica, 10% ethyl acetate/hexane). The catalyst was filtered out and the solvents were removed in vacuum. Treatment of the residue with methanol afforded 5.7 g (89.3%) of 2,7-dimethylfluorene.
Name
2,7-dimethylfluorenone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does incorporating 2,7-Dimethyl-9H-fluorene into the polyquinoxaline backbone affect the polymer's properties?

A: The research by Lee et al. [] demonstrates that incorporating this compound into the polyquinoxaline backbone significantly enhances the polymer's solubility in common organic solvents. This is likely due to the bulky, non-planar structure of the fluorene unit, which disrupts chain packing and increases the free volume within the polymer matrix []. Additionally, the presence of this compound contributes to the high thermal stability observed in the resulting polymers, with decomposition temperatures exceeding 440°C []. These properties are crucial for solution processing and high-performance applications of these polymers, especially in the field of light-emitting diodes.

Q2: What is the significance of the blue light emission observed in these this compound containing polyquinoxalines?

A: The blue light emission observed in these polymers is a direct result of the electronic properties of the this compound unit within the polymer backbone []. The researchers observed blue emissions both in solution and thin films, indicating the potential of these materials for use in light-emitting diodes (LEDs) []. The ability to tune the emission color by modifying the polymer structure further highlights their potential in optoelectronic applications.

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